Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride
Overview
Description
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride, also known as MAB-CHMINACA, is a synthetic cannabinoid that has been widely used in research studies. It belongs to the indazole family of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MAB-CHMINACA has been shown to have potent agonist activity at the cannabinoid receptors, which are responsible for the physiological and psychoactive effects of cannabis.
Scientific Research Applications
Agricultural Chemistry
Given its structural similarity to certain plant metabolites, this compound might find applications in agricultural chemistry. It could be used to synthesize herbicides, pesticides, or plant growth regulators, aiding in crop protection and management.
Each of these applications leverages the unique chemical structure of “Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride,” demonstrating its versatility in scientific research. The compound’s ability to participate in various reactions and bind to different substrates makes it a valuable tool across multiple fields of study .
properties
IUPAC Name |
methyl 4-[(2-aminoethylamino)methyl]benzoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10-4-2-9(3-5-10)8-13-7-6-12;;/h2-5,13H,6-8,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTFBEGVSYWUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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